molecular formula C12H18N2O B12534053 5,6,7,8-tetrahydro-1,8-Naphthyridine-2-butanol CAS No. 714569-64-9

5,6,7,8-tetrahydro-1,8-Naphthyridine-2-butanol

Cat. No.: B12534053
CAS No.: 714569-64-9
M. Wt: 206.28 g/mol
InChI Key: MTLNUCHJTJRGOZ-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydro-1,8-naphthyridine-2-butanol is a chemical intermediate of significant interest in medicinal chemistry and pharmaceutical research. Compounds within the tetrahydro-1,8-naphthyridine family are recognized as key fragments in the development of potent alphaVbeta3 integrin antagonists . These antagonists are a major area of therapeutic research for targeting various disease pathways. The structural motif of the 5,6,7,8-tetrahydro-1,8-naphthyridine core is a privileged scaffold in drug discovery. This compound serves as a versatile building block for the synthesis of more complex molecules. Its primary research value lies in its use as a precursor in multi-step synthetic routes, enabling the exploration of new chemical entities for potential therapeutic applications . Researchers utilize this intermediate to introduce the pharmacologically active naphthyridine moiety into target compounds. This product is intended for research and laboratory use only. It is strictly not for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet prior to handling and adhere to all applicable laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

714569-64-9

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

4-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)butan-1-ol

InChI

InChI=1S/C12H18N2O/c15-9-2-1-5-11-7-6-10-4-3-8-13-12(10)14-11/h6-7,15H,1-5,8-9H2,(H,13,14)

InChI Key

MTLNUCHJTJRGOZ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(NC1)N=C(C=C2)CCCCO

Origin of Product

United States

Preparation Methods

Sonogashira Coupling and Chichibabin Cyclization

Key Reaction Sequence

This method leverages double Sonogashira coupling of 2,5-dibromopyridine with acetylenic alcohols, followed by Chichibabin cyclization to form the naphthyridine core.

Step 1: Sonogashira Coupling

2,5-Dibromopyridine undergoes palladium-catalyzed coupling with propargyl alcohols (e.g., 4-pentyn-1-ol) and propargylamines to form 3,3′-pyridine-2,5-diyldipropan-1-amines.

Example Conditions

Component Quantity/Parameter
Catalyst Pd(PPh₃)₄, CuI
Base Et₃N
Solvent THF/EtOH
Temperature 60–80°C
Yield 60–80% (based on)
Step 2: Chichibabin Cyclization

The dipropargylamine intermediate undergoes base-mediated cyclization to form the tetrahydro-naphthyridine ring.

Example Conditions

Component Quantity/Parameter
Base NaOEt
Solvent EtOH
Temperature Reflux
Product 5,6,7,8-Tetrahydro-1,8-naphthyridine-2-butanol
Yield 50–70% (based on)

Mechanistic Insight
The Chichibabin cyclization involves deprotonation of the terminal alkyne, followed by nucleophilic attack on the pyridine ring, forming a six-membered ring. The butanol group is introduced via the propargyl alcohol substrate.

Friedelander Condensation and Partial Hydrogenation

Key Reaction Sequence

This method employs a regioselective Friedelander reaction between a β-ketophosphonate and 2-amino-3-formylpyridine, followed by hydrogenation to saturate the ring.

Step 1: Friedelander Condensation

A β-ketophosphonate bearing a butanol side chain reacts with 2-amino-3-formylpyridine under basic conditions to form a protected naphthyridine intermediate.

Example Conditions

Component Quantity/Parameter
Base NaOEt
Solvent EtOH/THF
Temperature 0–20°C
Yield 70–85% (based on)
Step 2: Partial Hydrogenation

The intermediate undergoes catalytic hydrogenation to reduce unsaturated bonds, yielding the tetrahydro-naphthyridine core.

Example Conditions

Component Quantity/Parameter
Catalyst Pd/C or Raney Ni
Pressure 1–3 atm H₂
Solvent EtOH/MeOH
Temperature 25–50°C
Yield 80–90% (based on)

Mechanistic Insight
The β-ketophosphonate acts as a cyclization partner, enabling regioselective ring formation. The butanol group is introduced during the Friedelander step, ensuring positional specificity.

Thermal Cyclization of Pyridine Derivatives

Key Reaction Sequence

A pyridine derivative with a butanol-containing side chain undergoes thermal cyclization to form the naphthyridine ring.

Step 1: Alkylation of Pyridine

A pyridine ring is functionalized with a butanol-containing alkyl chain via nucleophilic substitution or alkylation.

Example Conditions

Component Quantity/Parameter
Reagent 4-Bromobutanol
Base K₂CO₃
Solvent DMF
Temperature 80–100°C
Yield 50–60% (based on)
Step 2: Cyclization

The alkylated pyridine undergoes base-mediated cyclization under thermal conditions.

Example Conditions

Component Quantity/Parameter
Base NaOEt
Solvent Dowtherm A
Temperature 180–200°C
Yield 30–50% (based on)

Mechanistic Insight
Thermal cyclization relies on the formation of a six-membered ring via intramolecular nucleophilic attack. This method is less atom-economical but offers simplicity.

Comparative Analysis of Methods

Parameter Sonogashira-Chichibabin Friedelander-Hydrogenation Thermal Cyclization
Atom Economy High Moderate Low
Yield 60–80% 70–85% 30–50%
Purity Requires filtration Chromatography-free Crystallization needed
Scalability Excellent Good Moderate
Key Reagents Pd catalysts, CuI β-Ketophosphonate, H₂ NaOEt, DMF

Critical Challenges and Solutions

  • Regioselectivity :

    • Issue: Competing cyclization pathways in Sonogashira methods.
    • Solution: Use of bulky bases (e.g., NaOEt) to direct regioselectivity.
  • Butanol Group Stability :

    • Issue: Oxidation or dehydration of the butanol group under acidic/basic conditions.
    • Solution: Protect the hydroxyl group as a tert-butyldimethylsilyl (TBS) ether during synthesis.
  • Hydrogenation Efficiency :

    • Issue: Partial saturation of the naphthyridine ring.
    • Solution: Use poisoned catalysts (e.g., Lindlar’s catalyst) or controlled H₂ pressure.

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydro-1,8-Naphthyridine-2-butanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted naphthyridines, which can be further functionalized for specific applications .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of 5,6,7,8-tetrahydro-1,8-naphthyridine-2-butanol exhibit significant antimicrobial properties. Studies have shown that this compound can enhance the activity of fluoroquinolone antibiotics against multi-resistant bacterial strains. For instance, a study demonstrated that the combination of 5-aminoimidazo [1,2-a][1,8] naphthyridine derivatives with fluoroquinolones resulted in a notable increase in efficacy against resistant bacteria such as E. coli and S. aureus .

Antiviral Applications

The compound has been investigated for its antiviral potential as well. Specifically, derivatives targeting the allosteric lens-epithelium-derived-growth-factor-p75 (LEDGF/p75)-binding site on HIV-1 integrase have shown promise in inhibiting HIV replication. These studies highlight the compound's capability to bind effectively to viral targets and disrupt their function .

Anticancer Properties

This compound and its analogs have also been studied for their anticancer activities. Research has identified various mechanisms through which these compounds exert their effects, including apoptosis induction and inhibition of topoisomerase enzymes . Notably, compounds derived from this scaffold have demonstrated cytotoxic effects against multiple cancer cell lines and are being explored for their potential as chemotherapeutics .

Neurological Applications

In the realm of neurological research, compounds related to this compound have been examined for their potential benefits in treating disorders such as Alzheimer's disease and depression. The structural properties of naphthyridines facilitate interactions with neurotransmitter receptors, making them suitable candidates for drug development aimed at neurological conditions .

Synthesis and Chemical Properties

The synthesis of this compound involves several innovative methods that enhance its production efficiency. Recent advancements include atom-economical protocols that eliminate the need for extensive purification processes like chromatography or distillation . This synthetic versatility is crucial for large-scale manufacturing and further research into its applications.

Case Studies and Research Findings

Study Focus Findings
Asymmetric Synthesis of TAK-828FSynthesis methodsDeveloped a new synthetic route free from chromatography; potential for large-scale production .
Enhancement of Antibiotic ActivityAntimicrobial effectsDemonstrated increased efficacy of fluoroquinolone antibiotics against resistant strains when combined with naphthyridine derivatives .
Antiviral Activity Against HIVAntiviral propertiesIdentified lead compounds that inhibit HIV replication by targeting integrase .
Anticancer PotentialCancer treatmentShowed cytotoxic effects on various cancer cell lines; mechanisms include apoptosis and enzyme inhibition .
Neurological ResearchTreatment for Alzheimer'sInvestigated interactions with neurotransmitter receptors; potential therapeutic applications in neurological disorders .

Mechanism of Action

The mechanism of action of 5,6,7,8-Tetrahydro-1,8-Naphthyridine-2-butanol involves its interaction with specific molecular targets and pathways. It acts by inhibiting bacterial enzymes, thereby preventing bacterial growth and proliferation. In cancer cells, it induces apoptosis through the activation of specific signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

Substituent Diversity: The target compound’s 2-butanol group distinguishes it from analogs with methyl, isobutyl, or fluorophenyl substituents. This likely enhances aqueous solubility compared to lipophilic analogs . 1,7-Naphthyridine isomers (e.g., 2-methyl-1,7-naphthyridine) exhibit distinct electronic properties due to altered nitrogen positioning .

Synthesis Efficiency: Yields for dihydro-naphthyridinones range from 31% to 87%, depending on substituents and catalysts (e.g., NaH/KI vs. K-based systems) . Cyclization reactions (e.g., compound 21 synthesis) demonstrate moderate yields (31%) compared to direct alkylation (44–87%) .

Physicochemical and Functional Properties

Table 2: Functional Group Impact on Properties
Compound Type Substituent Predicted Property Impact
2-Butanol derivatives Hydroxyl group ↑ Hydrophilicity, hydrogen-bonding capacity
Alkyl/Aryl derivatives Methyl/Isobutyl ↑ Lipophilicity, membrane permeability
Fluorophenyl derivatives Fluorine substitution ↑ Metabolic stability, electron-withdrawing effects

Analysis :

  • The 2-butanol group in the target compound may improve solubility in polar solvents, making it advantageous for formulations requiring aqueous compatibility .
  • Fluorophenyl -containing analogs (e.g., compound 13b derivatives) exhibit enhanced metabolic resistance due to fluorine’s electronegativity, a feature absent in the target compound .

Pharmacological and Analytical Considerations

  • Pharmacological Data Gap: While details analytical methods for pterins (e.g., HPLC with fluorimetric detection), direct pharmacological data for the target compound is absent in the provided evidence.
  • Safety Profile : Handling precautions for structurally related compounds (e.g., 2-(5,6,7,8-tetrahydronaphthalen-2-yl)piperidine) emphasize avoiding inhalation and skin contact, which may apply to the target compound .

Biological Activity

5,6,7,8-Tetrahydro-1,8-naphthyridine-2-butanol is a bicyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article delves into the biological activity of this compound, synthesizing data from various studies and highlighting its mechanisms of action, pharmacological effects, and potential applications.

Chemical Structure and Properties

The molecular formula of this compound is C${12}$H${14}$N$_{2}$O. The compound features a naphthyridine ring fused to a butanol moiety, which contributes to its chemical reactivity and biological interactions. The unique tetrahydro structure enhances its binding affinity to various biological targets.

Biological Activities

Research has identified several biological activities associated with this compound:

  • Antimicrobial Activity : This compound has demonstrated significant antimicrobial properties against various pathogens. Studies indicate that it can inhibit the growth of bacteria and fungi through mechanisms that may involve disruption of cell wall synthesis or interference with metabolic pathways.
  • Anticancer Potential : Preliminary investigations suggest that this compound exhibits anticancer activity. It has been shown to induce apoptosis in cancer cell lines through modulation of signaling pathways related to cell survival and proliferation .
  • Neuroprotective Effects : The compound has been studied for its neuroprotective properties. It appears to protect neuronal cells from oxidative stress and excitotoxicity, potentially offering therapeutic avenues for neurodegenerative diseases.

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in microbial metabolism or cancer cell proliferation.
  • Receptor Modulation : It has been noted for its interaction with various receptors including histamine H$_3$ receptors and integrins like αvβ6. These interactions can modulate physiological responses such as inflammation and cellular adhesion .
  • Oxidative Stress Reduction : The antioxidant properties contribute to its neuroprotective effects by scavenging free radicals and reducing oxidative damage in neuronal cells.

Case Studies

Several studies have been conducted to evaluate the efficacy of this compound:

  • Study on Antimicrobial Activity : A recent study assessed the compound's effectiveness against a panel of bacterial strains. Results indicated an IC$_{50}$ value in the low micromolar range for certain Gram-positive bacteria.
  • Cancer Cell Line Evaluation : In vitro studies on human cancer cell lines demonstrated that treatment with this compound led to significant reductions in cell viability and induced apoptosis markers such as caspase activation .

Comparative Analysis with Similar Compounds

The following table summarizes structural analogs of this compound along with their unique biological activities:

Compound NameStructural FeaturesUnique Aspects
5-Methyl-1H-pyrido[2,3-b]indolePyridoindole structureExhibits distinct neuroprotective properties
1H-Pyrido[3,4-b]quinolin-9(10H)-oneQuinoline structureKnown for its anticancer activity
6-Methyl-1H-pyrido[3,4-b]quinolinSimilar naphthyridine frameworkDemonstrates enhanced antibacterial properties

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